An In-depth Technical Guide to Fmoc-NH-PEG6-CH2COOH: Properties and Applications
An In-depth Technical Guide to Fmoc-NH-PEG6-CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This molecule incorporates three key chemical features: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of functionalities provides researchers with a versatile tool for the controlled, stepwise synthesis of complex bioconjugates and functionalized surfaces. The hydrophilic PEG chain enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of therapeutics such as antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of the properties of Fmoc-NH-PEG6-CH2COOH, detailed experimental protocols for its use, and logical diagrams to illustrate its reaction pathways.
Core Properties and Specifications
The physical and chemical properties of Fmoc-NH-PEG6-CH2COOH are summarized below. These specifications are compiled from various commercial suppliers and analytical data.
Physical and Chemical Data
| Property | Value | References |
| Chemical Name | 20-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18-hexaoxaicosanoic acid | [2] |
| Synonyms | Fmoc-PEG6-acetic acid, Fmoc-amino-PEG6-carboxymethyl | [3] |
| CAS Number | 437655-96-4 | [1] |
| Molecular Formula | C₂₉H₃₉NO₁₀ | |
| Molecular Weight | 561.62 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | |
| Purity | Typically ≥95% (HPLC) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, NMP) |
Storage and Stability
| Condition | Duration | References |
| -20°C (Pure form) | Up to 3 years | |
| 4°C (Pure form) | Up to 2 years | |
| -80°C (In solvent) | Up to 6 months | |
| -20°C (In solvent) | Up to 1 month |
Chemical Reactivity and Functional Groups
The utility of Fmoc-NH-PEG6-CH2COOH stems from its two distinct reactive moieties, which can be addressed orthogonally.
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Fmoc-Protected Amine : The primary amine is protected by the Fmoc group, which is stable under acidic conditions but can be readily cleaved using a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). This deprotection exposes the primary amine for subsequent conjugation.
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Terminal Carboxylic Acid : The carboxyl group can be activated to react with primary amines, forming a stable amide bond. Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or more efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The workflow for the sequential deprotection and coupling of Fmoc-NH-PEG6-CH2COOH is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Fmoc-NH-PEG6-CH2COOH. These protocols are based on standard procedures in peptide synthesis and bioconjugation.
Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
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Fmoc-NH-PEG6-CH2COOH
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine
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Reaction vessel (e.g., round-bottom flask or solid-phase synthesis vessel)
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Inert gas (Nitrogen or Argon)
Procedure:
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Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.
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Dissolve the Fmoc-NH-PEG6-CH2COOH in a minimal amount of DMF in the reaction vessel. If performing on a solid support, swell the resin-bound substrate in DMF.
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Add the 20% piperidine/DMF solution to the reaction vessel. A typical ratio is 10 mL of reagent per gram of resin-bound peptide.
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Agitate the mixture at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
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A standard procedure involves two treatments: first, agitate for 2-5 minutes, then drain the solution.
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Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15 minutes to ensure complete deprotection.
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After the reaction is complete, thoroughly wash the product (or resin) with DMF to remove piperidine and the cleavage byproducts.
The general workflow for Fmoc deprotection is illustrated below.
Protocol 2: Carboxylic Acid Activation and Amine Coupling
This protocol describes the activation of the terminal carboxylic acid of Fmoc-NH-PEG6-CH2COOH and its subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or drug).
Materials:
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Fmoc-NH-PEG6-CH2COOH
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
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Amine-containing molecule (Substrate-NH₂)
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 for biomolecules, or an organic solvent like DMF for other substrates)
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Quenching reagent (e.g., hydroxylamine or Tris buffer)
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Desalting column (if purifying a biomolecule)
Procedure:
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Equilibrate all reagents to room temperature.
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Dissolve Fmoc-NH-PEG6-CH2COOH in the appropriate reaction buffer.
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To activate the carboxylic acid, add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution of the linker. Allow this activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable, amine-reactive NHS ester.
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Add the amine-containing substrate to the activated linker solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific application.
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Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters. For example, add hydroxylamine to a final concentration of 10 mM.
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Purify the resulting conjugate. For biomolecules, this is typically done using a desalting column to remove excess reagents and byproducts. For smaller molecules, purification may involve techniques like HPLC.
The process of using this linker in the synthesis of an antibody-drug conjugate (ADC) is conceptually outlined below.
Applications
Fmoc-NH-PEG6-CH2COOH is a versatile reagent with a broad range of applications in scientific research and drug development.
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Peptide Synthesis : It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer arm. This can improve the solubility of the final peptide or provide a point of attachment for other molecules.
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Antibody-Drug Conjugates (ADCs) : This linker is used to conjugate highly potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the pharmacokinetic properties of the ADC, and the stable amide bond ensures the payload remains attached until it reaches the target cell.
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PROTACs : As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.
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Surface Modification : The carboxylic acid can be used to attach the linker to amine-functionalized surfaces, while the Fmoc-protected amine can be deprotected to allow for the subsequent immobilization of biomolecules.
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Drug Delivery : It serves as a flexible, hydrophilic linker in various drug delivery systems to improve the solubility and stability of conjugated therapeutics.
Conclusion
Fmoc-NH-PEG6-CH2COOH is a high-value chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, high purity, and orthogonal protecting groups allow for precise control over the synthesis of complex biomolecular architectures. The inclusion of a six-unit PEG spacer provides significant advantages in terms of solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in a variety of research and development applications, from fundamental bioconjugation studies to the design of next-generation therapeutics.
